molecular formula C12H9ClN2O2 B6368313 2-Chloro-5-(5-hydroxypyridin-3-yl)benzamide CAS No. 1261932-21-1

2-Chloro-5-(5-hydroxypyridin-3-yl)benzamide

Cat. No.: B6368313
CAS No.: 1261932-21-1
M. Wt: 248.66 g/mol
InChI Key: YXFHCQWCOCWRID-UHFFFAOYSA-N
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Description

2-Chloro-5-(5-hydroxypyridin-3-yl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a benzamide core substituted with a chloro group and a hydroxypyridinyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-hydroxypyridin-3-yl)benzamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5-hydroxypyridin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a pyridine ketone, while substitution of the chloro group with an amine may result in an aminobenzamide derivative .

Scientific Research Applications

2-Chloro-5-(5-hydroxypyridin-3-yl)benzamide has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-hydroxypyridin-3-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and hydroxypyridinyl groups may contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(3-hydroxypyridin-2-yl)benzamide: Similar structure but with a different position of the hydroxyl group on the pyridine ring.

    2-Chloro-5-(4-hydroxypyridin-3-yl)benzamide: Similar structure but with a different position of the hydroxyl group on the pyridine ring.

    2-Chloro-5-(5-methoxypyridin-3-yl)benzamide: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

2-Chloro-5-(5-hydroxypyridin-3-yl)benzamide is unique due to the specific positioning of the chloro and hydroxypyridinyl groups, which may influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-chloro-5-(5-hydroxypyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-11-2-1-7(4-10(11)12(14)17)8-3-9(16)6-15-5-8/h1-6,16H,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFHCQWCOCWRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CN=C2)O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683105
Record name 2-Chloro-5-(5-hydroxypyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-21-1
Record name 2-Chloro-5-(5-hydroxypyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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